5-(Chlorométhyl)-3-cyclopentyl-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

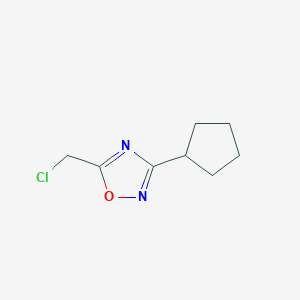

5-(Chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms

Applications De Recherche Scientifique

5-(Chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic and optical properties.

Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a biochemical probe.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone oxime with chloromethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction Reactions: Reduction can lead to the formation of cyclopentyl-1,2,4-oxadiazole derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 5-(substituted methyl)-3-cyclopentyl-1,2,4-oxadiazole derivatives.

Oxidation: Formation of oxadiazole N-oxides.

Reduction: Formation of reduced oxadiazole derivatives.

Mécanisme D'action

The mechanism of action of 5-(Chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions, which is crucial in its antimicrobial and anticancer effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Chloromethyl)-2-methoxy-benzaldehyde: Used in polymerization reactions and has similar electrophilic properties.

5-(Hydroxymethyl)-2-furfural: A biomass-derived compound with similar reactivity patterns.

Uniqueness

5-(Chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its cyclopentyl group provides steric hindrance, affecting its reactivity and interaction with biological targets, making it a valuable compound for specialized applications in medicinal chemistry and materials science .

Activité Biologique

5-(Chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and data tables.

The synthesis of 5-(Chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole typically involves cyclization reactions. One common method is the reaction of cyclopentanone oxime with chloromethyl chloroformate in the presence of a base like triethylamine under reflux conditions. The resulting product is purified through recrystallization to achieve high purity and yield.

Biological Activity

5-(Chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action primarily involves interaction with specific molecular targets, acting as an electrophile that modifies protein functions through covalent bonding. This modification can inhibit enzyme activities or disrupt critical protein-protein interactions.

Antimicrobial Activity

Research indicates that this compound has demonstrated significant antimicrobial properties. Studies have shown that it can inhibit various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The chloromethyl group enhances its reactivity towards nucleophilic sites in microbial proteins.

Anticancer Properties

In anticancer research, 5-(Chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole has shown promising results against several cancer cell lines. It has been reported to induce apoptosis in cancer cells through pathways involving p53 activation and caspase-3 cleavage. For instance, compounds derived from the oxadiazole framework have been tested against human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cell lines, showing IC50 values that indicate potent cytotoxic activity .

The biological activity of 5-(Chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole can be attributed to several mechanisms:

- Enzyme Inhibition : It selectively inhibits enzymes such as Human Deacetylase Sirtuin 2 (HDSirt2) and Carbonic Anhydrase (CA), which are critical in various metabolic pathways related to cancer progression .

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic factors .

- Protein Interaction Modulation : By forming covalent bonds with specific amino acid residues in target proteins, it alters their function and disrupts cellular processes essential for tumor growth and survival.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of 5-(Chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole on MCF-7 cells, researchers found that the compound exhibited an IC50 value of approximately 0.65 µM. Flow cytometry analysis indicated that this compound effectively induced apoptosis in a dose-dependent manner .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties against various pathogens. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 10 µg/mL.

Data Tables

| Biological Activity | IC50/EC50 Values | Target |

|---|---|---|

| Anticancer (MCF-7) | 0.65 µM | Breast Adenocarcinoma |

| Antimicrobial (E. coli) | <10 µg/mL | Bacterial Inhibition |

| Enzyme Inhibition | HDSirt2 IC50: 20 nM | Histone Deacetylase |

| CA IX IC50: 89 pM | Carbonic Anhydrase |

Propriétés

IUPAC Name |

5-(chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c9-5-7-10-8(11-12-7)6-3-1-2-4-6/h6H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEFYWJCIAOHGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NOC(=N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.